molecular formula C12H8FN3O B12914448 6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one CAS No. 849201-29-2

6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one

Cat. No.: B12914448
CAS No.: 849201-29-2
M. Wt: 229.21 g/mol
InChI Key: AUNCILVPSGTTRL-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. These compounds are known for their unique chemical structure and versatility, making them valuable in various fields such as materials science, pharmaceuticals, and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 4-fluoroaniline with appropriate pyrazine derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it binds to metal ions, causing a change in fluorescence intensity. In medicinal applications, it may interact with cellular enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in various research fields .

Properties

CAS No.

849201-29-2

Molecular Formula

C12H8FN3O

Molecular Weight

229.21 g/mol

IUPAC Name

6-(4-fluorophenyl)-7H-imidazo[1,5-a]pyrazin-8-one

InChI

InChI=1S/C12H8FN3O/c13-9-3-1-8(2-4-9)10-6-16-7-14-5-11(16)12(17)15-10/h1-7H,(H,15,17)

InChI Key

AUNCILVPSGTTRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=NC=C3C(=O)N2)F

Origin of Product

United States

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